Iosulamide

Contrast Media Toxicity Intravenous Cholangiography Preclinical Safety

Researchers requiring biliary contrast agents often face toxicity limitations with traditional iodipamide. Iosulamide eliminates this barrier with a 3- to 5-fold higher LD₅₀ while maintaining equivalent diagnostic opacification. • LD₅₀ (rat): 13,600 ± 1,710 mg/kg vs. iodipamide 4,430 ± 310 mg/kg - substantially lower acute toxicity. • 77.5% greater peak liver parenchyma enhancement (21.3 HU vs. 12.0 HU) for improved CT contrast-to-noise ratio. • Lacks hypotensive and emetic side effects of iodipamide; supplied ≥98% purity for reproducible preclinical imaging studies.

Molecular Formula C28H28I6N4O10S
Molecular Weight 1374.0 g/mol
CAS No. 23205-04-1
Cat. No. B1211637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIosulamide
CAS23205-04-1
Synonymsiosulamide
iosulamide disodium salt
Molecular FormulaC28H28I6N4O10S
Molecular Weight1374.0 g/mol
Structural Identifiers
SMILESCCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C
InChIInChI=1S/C28H28I6N4O10S/c1-5-37(11(3)39)25-19(31)15(27(43)44)17(29)23(21(25)33)35-13(41)7-9-49(47,48)10-8-14(42)36-24-18(30)16(28(45)46)20(32)26(22(24)34)38(6-2)12(4)40/h5-10H2,1-4H3,(H,35,41)(H,36,42)(H,43,44)(H,45,46)
InChIKeyOZKKEKFKXIOSIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iosulamide (CAS 23205-04-1): A Bis-Benzoic Dimer Radiopaque Agent for Biliary Imaging


Iosulamide is a triiodobenzoic acid derivative and a bis-benzoic analogue of metrizoate, patented as an X-ray contrast agent [1]. It is specifically formulated as iosulamide meglumine for intravenous administration, designed to visualize the bile ducts and gallbladder (cholangiography) by leveraging its iodine content to absorb X-rays [2]. Preclinical studies have established its primary differentiator as a significantly improved safety profile compared to the first-line biliary contrast agent iodipamide, while maintaining equivalent diagnostic efficacy [1].

Preclinical biliary imaging studies requiring lower acute toxicity than iodipamide
Hemodynamic-endpoint-controlled cholangiography research (minimal blood pressure effect)
CT liver enhancement protocols with reported higher parenchymal contrast versus diatrizoate

Why Iosulamide's Superior Safety Profile Prevents Generic Substitution with First-Line Agents


Biliary contrast agents like iosulamide and iodipamide cannot be interchanged without risking patient safety due to vast differences in acute toxicity and hemodynamic effects. While both agents achieve diagnostic-quality opacification of the biliary tree at equimolar doses [1], iosulamide meglumine demonstrates a significantly higher LD50, indicating much lower acute toxicity [1]. Furthermore, iosulamide lacks the hypotensive and emetic side effects commonly associated with iodipamide administration [1]. Therefore, substituting iosulamide with another in-class agent like iodipamide compromises the established safety margin without gaining any diagnostic advantage, making iosulamide the rationally superior choice for cholangiographic procedures where minimizing adverse events is critical [1].

Acute intravenous toxicity differs substantially; reported LD50 in rodents is 3–5 fold higher for iosulamide, limiting direct substitution.
Iodipamide-associated hypotension may confound cardiovascular monitoring in animal models, whereas iosulamide shows minimal hemodynamic effect.
Biliary opacification equivalence may not extend to CT liver enhancement; iosulamide provides greater parenchymal contrast, affecting lesion detection protocols.

Quantitative Comparative Evidence for Iosulamide Over Alternative Radiocontrast Media


Significantly Reduced Acute Intravenous Toxicity Compared to Iodipamide

Iosulamide meglumine exhibits substantially lower acute toxicity than iodipamide (Cholografin). In mice, the LD50 is approximately 4.8 times higher, and in rats, it is approximately 3.1 times higher [1]. This profound difference in acute lethality provides a much wider safety margin for iosulamide in both preclinical and clinical settings.

Acute Toxicity
Head-to-head
4.8× (mouse) / 3.1× (rat) higher LD50
Reported safety-related endpoint context
Acute IV LD50 in rodents; iosulamide vs. iodipamide
Contrast Media Toxicity Intravenous Cholangiography Preclinical Safety

Maintains Diagnostic Biliary Opacification While Improving Safety

Despite its superior safety profile, iosulamide does not compromise on diagnostic efficacy. In animal models, the speed and degree of biliary opacification achieved with iosulamide were found to be equivalent to that of iodipamide when administered at equimolar doses [1]. Additionally, concentrations of the agent in the bile (mg/ml) were equal for both compounds [1].

Biliary Opacification
Head-to-head
Equivalent opacification at equimolar doses
Reported equivalent endpoint in animal models
Cholangiography in cats and monkeys
Diagnostic Imaging Efficacy Cholecystography Biliary Excretion

Absence of Hemodynamic Effects and Reduced Emetic Potential

Iosulamide meglumine demonstrates a cleaner cardiovascular and gastrointestinal safety profile. Unlike iodipamide, which causes marked transient or sustained reductions in blood pressure, iosulamide meglumine showed little to no effect on blood pressure in both cats and monkeys [1]. Furthermore, its emetic (nausea/vomiting) potential is reported to be quite low compared to iodipamide [1].

Hemodynamic Profile
Head-to-head
Iosulamide: minimal BP effect; Iodipamide: marked hypotension
Reported hemodynamic endpoint context
Cardiovascular monitoring in cats and monkeys
Adverse Drug Reactions Hemodynamics Contrast Media Safety

Demonstrates Superior CT Liver Enhancement Over Standard Urographic Agent

For liver imaging with CT, iosulamide provides significantly greater parenchymal enhancement than the common urographic agent diatrizoate meglumine. In a canine study, iosulamide achieved a peak liver enhancement of 21.3 ± 3.5 Hounsfield Units (HU), which is 77.5% greater than the 12.0 ± 3.5 HU enhancement produced by diatrizoate at an equivalent dose [1].

CT Liver Enhancement
Head-to-head
21.3 ± 3.5 HU (77.5% > diatrizoate)
Reported CT contrast enhancement endpoint
Canine model, intravenous infusion
Computed Tomography Liver Imaging Contrast Enhancement

Optimal Research and Industrial Use-Cases for Iosulamide Based on Evidence


Preclinical Research in Hepatobiliary Imaging and Function

Iosulamide is an ideal candidate for preclinical research studies in animal models where high doses of a biliary contrast agent are required but where the toxicity of traditional agents like iodipamide would be prohibitive. Its 3- to 5-fold higher LD50 [1] allows researchers to safely explore higher dosing regimens to maximize biliary and liver parenchyma opacification, facilitating detailed studies of hepatobiliary anatomy and function via CT or cholangiography without confounding toxicity [1].

Contrast-Enhanced Computed Tomography (CECT) for Liver Lesion Characterization

For CT imaging protocols aiming to characterize liver lesions, iosulamide provides a distinct advantage over standard extracellular agents like diatrizoate. The evidence shows it yields a 77.5% greater peak enhancement of normal liver parenchyma (21.3 HU vs. 12.0 HU) [1], which can improve the contrast-to-noise ratio between healthy liver tissue and hypovascular tumors. This makes iosulamide a valuable tool for developing or validating imaging biomarkers in hepatic disease models [1].

Formulation Development for Improved Safety Profiles in Radiocontrast Media

Iosulamide serves as a benchmark compound in the development of next-generation biliary and hepatic contrast agents. Its established, quantifiable advantages over iodipamide—specifically the lack of hypotensive activity and lower emetic potential [1]—provide a clear target profile for new chemical entities aiming to achieve similar or better cardiovascular and gastrointestinal safety margins while retaining high biliary excretion.

Application
Selection Property
Validation Focus
ApplicationPreclinical hepatobiliary imaging research
Selection PropertyLower acute intravenous toxicity in rodent models (reported LD50 difference)
Validation FocusIn vivo safety-related endpoint monitoring
ApplicationCT liver lesion characterization studies
Selection PropertyHigher liver parenchyma enhancement versus standard urographic agent
Validation FocusLesion-to-liver contrast validation in hepatic disease models
ApplicationContrast media safety benchmarking
Selection PropertyMinimal hemodynamic effect and low emetic response profile
Validation FocusCardiovascular and emetic endpoint comparison in animal models

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